Lafutidine Sulfone

説明

Lafutidine Sulfone is a compound related to Lafutidine . Lafutidine is a second-generation histamine H2 receptor antagonist used to treat gastrointestinal disorders . It is marketed in South Korea, Japan, and India .

Synthesis Analysis

Sulfones, including Lafutidine Sulfone, are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . Recent developments in the synthesis of sulfones have been summarized, including classical methods and variants such as oxidation of sulfides .科学的研究の応用

Pharmaceutical Analysis and Quality Control

Lafutidine Sulfone is utilized in the development of stability-indicating analytical methods . These methods are crucial for determining the purity of lafutidine and its impurities in pharmaceutical formulations. Ultra-Performance Liquid Chromatography (UPLC) is employed to ensure that medications meet the required standards for safety and efficacy .

Gastrointestinal Medication

In the medical field, Lafutidine Sulfone derivatives are used in the treatment of gastrointestinal disorders. They act as H2-receptor antagonists , providing relief from conditions like gastric ulcers and gastroesophageal reflux disease (GERD). Their role extends to enhancing mucosal blood flow and increasing the concentrations of protective gastrointestinal hormones .

Industrial Chemistry

Lafutidine Sulfone plays a role in industrial chemistry , particularly in the quality control of chemical substances. The compound’s stability under various conditions is tested to ensure the reliability of industrial chemical processes and products .

Material Science

In material science, sulfones, including Lafutidine Sulfone, are investigated for their potential in creating high-performance polymers . These polymers are designed to withstand extreme conditions, making them suitable for use in advanced technological applications .

Electronics

Lafutidine Sulfone and its derivatives are explored for their applications in electronics , specifically in the development of electrolytes for high-voltage lithium-ion batteries. The compound’s stability and reactivity make it a candidate for enhancing battery performance and longevity .

Polymer Synthesis

The sulfone group in compounds like Lafutidine Sulfone is a versatile intermediary in polymer synthesis . It’s used to create a variety of functional materials, including those with applications in agrochemicals, pharmaceuticals, and the polymer industry itself .

作用機序

Target of Action

Lafutidine Sulfone primarily targets the histamine H2 receptors . These receptors play a crucial role in the secretion of gastric acid in the stomach, which is a key process in digestion .

Mode of Action

Lafutidine Sulfone, like other H2 receptor antagonists, acts by preventing the secretion of gastric acid . It also activates the calcitonin gene-related peptide , leading to the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . This results in increased somatostatin levels, which further results in less gastric acid secretion . Additionally, Lafutidine Sulfone causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .

Biochemical Pathways

The action of Lafutidine Sulfone affects several biochemical pathways. It stimulates the production of nitric oxide, which plays a role in regulating gastric mucosal blood flow . It also increases the levels of somatostatin, a hormone that inhibits gastric acid secretion . Furthermore, it influences the production of mucin, a key component of the protective mucus layer in the stomach .

Result of Action

The molecular and cellular effects of Lafutidine Sulfone’s action include the prevention of gastric acid secretion, stimulation of nitric oxide production, increase in somatostatin levels, enhancement of mucin production, inhibition of neutrophil activation, and prevention of Helicobacter pylori attachment to gastric cells . These actions contribute to its use in treating gastrointestinal disorders .

Action Environment

The action, efficacy, and stability of Lafutidine Sulfone can be influenced by environmental factors. This suggests that the timing of medication relative to meals could be an important factor in optimizing the therapeutic effect of Lafutidine Sulfone .

将来の方向性

特性

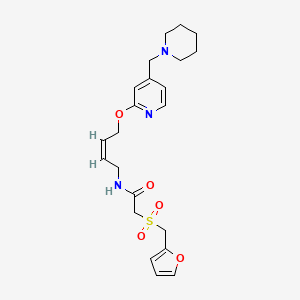

IUPAC Name |

2-(furan-2-ylmethylsulfonyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYKZWIKCBSALL-DJWKRKHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

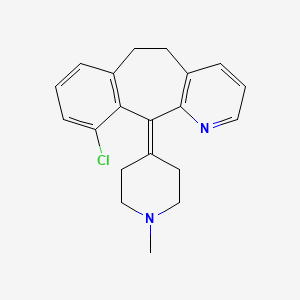

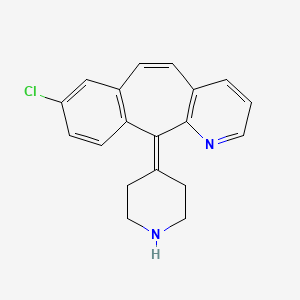

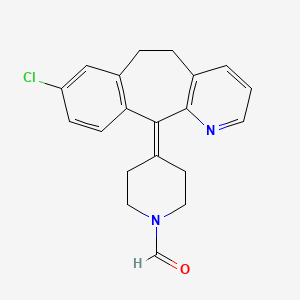

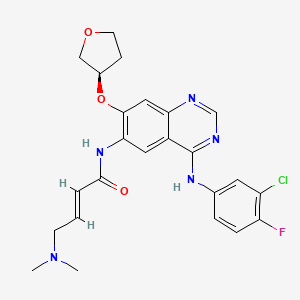

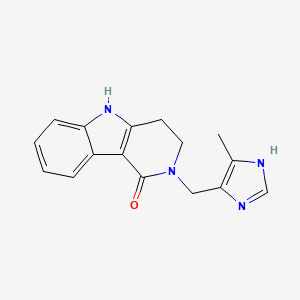

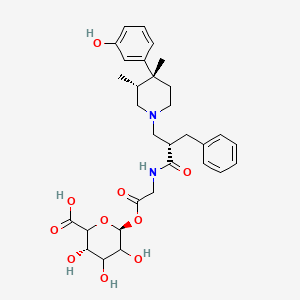

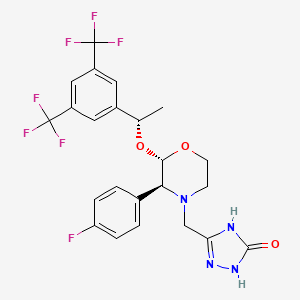

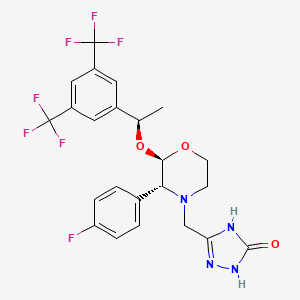

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)